molecular formula C8H8FN3 B12068167 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine CAS No. 1036963-09-3

4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Katalognummer: B12068167
CAS-Nummer: 1036963-09-3
Molekulargewicht: 165.17 g/mol
InChI-Schlüssel: ZWSVZMVHPJFOIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its potential biological activities, particularly as inhibitors of various enzymes and receptors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-methyl-3-nitropyridine with ethyl acetoacetate followed by reduction and fluorination steps can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield, purity, and cost-effectiveness while ensuring safety and environmental compliance .

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halogens or alkyl groups .

Wissenschaftliche Forschungsanwendungen

4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying enzyme mechanisms and receptor interactions.

    Medicine: It has potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific enzymes and receptors.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar biological activities.

    2-Methyl-1H-pyrrolo[2,3-b]pyridine: Another derivative with potential therapeutic applications.

    4-Fluoro-1H-pyrrolo[2,3-b]pyridine: A fluorinated analog with distinct chemical properties.

Uniqueness

4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the methyl group can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound in drug discovery and development .

Eigenschaften

CAS-Nummer

1036963-09-3

Molekularformel

C8H8FN3

Molekulargewicht

165.17 g/mol

IUPAC-Name

4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

InChI

InChI=1S/C8H8FN3/c1-4-2-5-7(9)6(10)3-11-8(5)12-4/h2-3H,10H2,1H3,(H,11,12)

InChI-Schlüssel

ZWSVZMVHPJFOIO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C(=CN=C2N1)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.